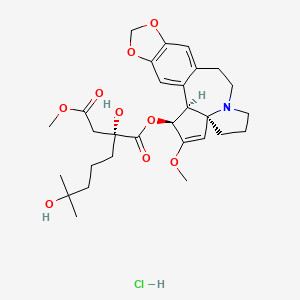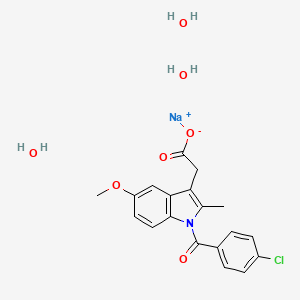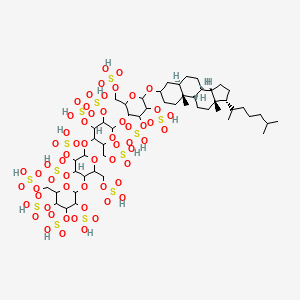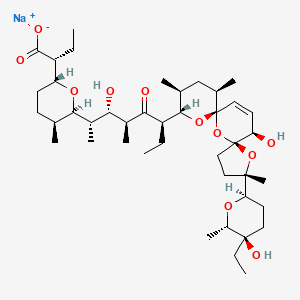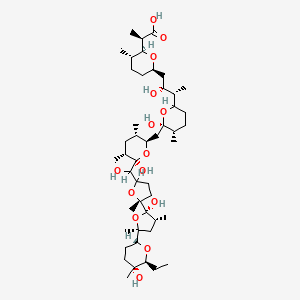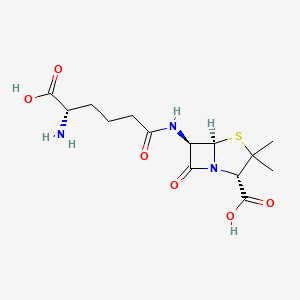
Isopenicillin N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopenicillin N is a penicillin. It is a conjugate acid of an isopenicillin N(1-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Role and Mechanism
- Isopenicillin N synthase (IPNS) plays a critical role in the biosynthesis of penicillin and cephalosporin antibiotics. It catalyzes the transformation of a specific tripeptide into isopenicillin N. Advanced studies using spectroscopic, molecular genetic, and crystallographic approaches have provided insights into the unique chemistry of IPNS, revealing information about the ferrous iron active site and iron binding in related non-heme iron-dependent dioxygenases (Kreisberg-Zakarin et al., 2004).
- The biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins, begins with the conversion of specific amino acids into isopenicillin N. This process is regulated by various genetic factors and involves compartmentalization within the cell, highlighting the complex regulation and spatial organization of isopenicillin N synthesis (Martín, Ullán, & García-Estrada, 2010).
Enzymatic Properties and Kinetics
- Studies on IPNS enzymatic properties using a continuous spectrophotometric assay have revealed the factors influencing its activity. These insights are vital for understanding the enzymatic process underlying the synthesis of isopenicillin N and its precursors to other antibiotics (Dubus et al., 2000).
- Density-functional modeling of IPNS has provided a deeper understanding of its reaction mechanism. This research highlights the similarities between IPNS and other enzymes in the 2-His-1-carboxylate family, offering a broader perspective on the enzyme's function and its relation to other important biological processes (Lundberg, Siegbahn, & Morokuma, 2008).
Structural Insights and Substrate Interactions
- Crystal structure studies of IPNS with various substrates and substrate analogues have provided valuable insights into its binding interactions and active site environment. This information is crucial for understanding the enzyme's specificity and potential for synthetic applications (Howard-Jones et al., 2005); (Howard-Jones et al., 2007).
- Spectroscopic evidence has been gathered to identify the intermediates involved in the IPNS catalytic process. This research contributes to a comprehensive understanding of the enzyme's function at the molecular level (Tamanaha et al., 2016).
Eigenschaften
CAS-Nummer |
58678-43-6 |
|---|---|
Produktname |
Isopenicillin N |
Molekularformel |
C14H21N3O6S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1 |
InChI-Schlüssel |
MIFYHUACUWQUKT-GTQWGBSQSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
Andere CAS-Nummern |
58678-43-6 |
Synonyme |
adicillin cephalosporin N D-4-amino-4-carboxybutyl penicillanic acid isopenicillin N penicillin N penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)

